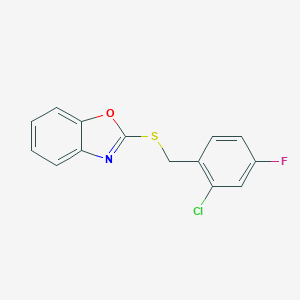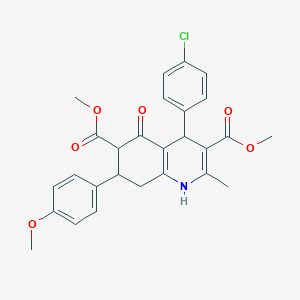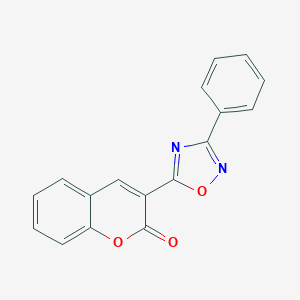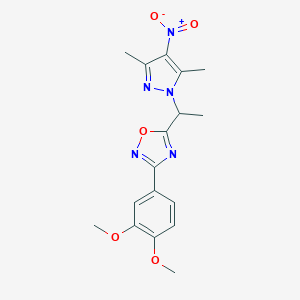
1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the death of bacterial, fungal, and viral cells.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide can affect various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various microorganisms. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for the study of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide. One possible direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Finally, studies are needed to determine the safety and efficacy of the compound in humans, which will be critical for its potential use in the treatment of various diseases.
In conclusion, 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide is a promising compound that has many potential applications in various fields. Its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant effects, and potential for the development of new drugs make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action, effects on biochemical and physiological processes, and safety and efficacy in humans.
Synthesemethoden
The synthesis of 1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide involves the reaction between 2-chloro-4-fluorobenzyl chloride and 2-aminophenol followed by the addition of thionyl chloride. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxazol-2-yl 2-chloro-4-fluorobenzyl sulfide has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Eigenschaften
Molekularformel |
C14H9ClFNOS |
|---|---|
Molekulargewicht |
293.7 g/mol |
IUPAC-Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClFNOS/c15-11-7-10(16)6-5-9(11)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2 |
InChI-Schlüssel |
BGQLLWAVBHMEBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)


![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)

![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)